molecular formula C17H19N5O5 B12096600 8-Benzyloxyadenosine

8-Benzyloxyadenosine

Cat. No.: B12096600
M. Wt: 373.4 g/mol
InChI Key: YCXGCAXXPRSCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-Benzyloxyadenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Benzyloxyadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzyloxyadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. By binding to these receptors, this compound can induce vasodilation and inhibit cancer cell proliferation . The specific molecular targets include the A1, A2A, A2B, and A3 adenosine receptors .

Comparison with Similar Compounds

8-Benzyloxyadenosine is unique among adenosine analogues due to its specific benzyl substitution at the 8-position. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share structural similarities but differ in their specific substitutions and biological activities. For example, Clofarabine and Fludarabine phosphate are used as anticancer agents, while Adenosine phosphate is primarily a vasodilator .

Properties

IUPAC Name

2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXGCAXXPRSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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